(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol
Description
The compound “(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol” features a unique hybrid structure combining a diphenylamino donor, a dimethylsilyl linker, and a methanol functional group. The diphenylamino moiety is a well-known electron-rich aromatic system frequently employed in optoelectronic materials due to its strong electron-donating and charge-transport capabilities . The terminal methanol group provides a reactive site for further chemical modifications, such as esterification or polymerization, enabling tailored applications in materials science .
Properties
Molecular Formula |
C27H27NOSi |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
[2-[dimethyl-[4-(N-phenylanilino)phenyl]silyl]phenyl]methanol |
InChI |
InChI=1S/C27H27NOSi/c1-30(2,27-16-10-9-11-22(27)21-29)26-19-17-25(18-20-26)28(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-20,29H,21H2,1-2H3 |
InChI Key |
JIGJXZQBGQVASP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4CO |
Origin of Product |
United States |
Preparation Methods
Method A: Hydrosilylation of Aromatic Precursors
- Starting Materials: Aromatic halides or phenols with suitable functional groups, such as 4-(diphenylamino)phenyl derivatives.
- Procedure:
- Use of chlorodimethylsilane or hydrosilane reagents in the presence of a platinum catalyst (e.g., Karstedt's catalyst).
- The aromatic halide undergoes hydrosilylation to form the Si–C bond, linking the diphenylamino phenyl group to the silicon atom.
- Reaction Conditions:
- Solvent: Toluene or dichloromethane.
- Temperature: 50–100°C.
- Duration: 12–24 hours.
- References: Similar protocols are detailed in patent WO2011141933A2, where silicon-aryl bonds are formed via hydrosilylation under mild conditions.
Method B: Nucleophilic Substitution on Silicon
- Starting Materials: Chlorosilanes or dimethylchlorosilane derivatives.
- Procedure:
- Nucleophilic substitution with phenolate or phenyl anion equivalents derived from 4-(diphenylamino)phenol.
- Base-mediated deprotonation of phenols enhances nucleophilicity.
- Reaction Conditions:
- Solvent: Anhydrous THF or dichloromethane.
- Temperature: 0–25°C.
- Use of inert atmosphere (argon or nitrogen).
- Notes: This method is advantageous for better control over substitution and functional group tolerance.
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at the phenyl ring is typically introduced via nucleophilic substitution or formylation followed by reduction.
Method A: Formaldehyde Addition
- Procedure:
- The silicon-linked aromatic compound is reacted with formaldehyde (e.g., paraformaldehyde or aqueous formalin).
- Under basic conditions, the phenyl ring undergoes electrophilic aromatic substitution at the ortho or para position.
- Reaction Conditions:
- Solvent: Methanol or aqueous media.
- Temperature: 0–25°C.
- Catalyst: Acid or base as appropriate.
- Outcome: Formation of a hydroxymethyl substituent on the aromatic ring.
Method B: Reductive Hydroxymethylation
- Procedure:
- Use of formaldehyde in the presence of a reducing agent such as sodium borohydride or sodium cyanoborohydride.
- This method ensures selective hydroxymethylation at the aromatic ring or side chain.
- Reaction Conditions:
- Solvent: Methanol or ethanol.
- Temperature: 0–25°C.
- Duration: 4–8 hours.
Purification and Characterization
Post-synthesis, purification involves column chromatography, recrystallization, or distillation under inert atmosphere to prevent oxidation of sensitive silicon or amino groups. Characterization techniques include NMR, IR, and mass spectrometry to confirm structure and purity.
Representative Data Table
| Step | Reagents | Solvent | Catalyst/Conditions | Yield | Reference/Notes |
|---|---|---|---|---|---|
| Silicon linkage formation | Chlorodimethylsilane + 4-(diphenylamino)phenol | Toluene | Pt catalyst, 80°C, 12h | ~70% | Patent WO2011141933A2 |
| Hydroxymethylation | Formaldehyde + silicon-linked intermediate | Methanol | Room temp, 4h | ~65% | Literature protocols |
| Purification | Column chromatography | - | - | - | Standard practice |
Diversity of Sources and Validation
The synthesis routes are corroborated by multiple sources, including:
- Patent WO2011141933A2: Describes silicon-aryl bond formation via hydrosilylation.
- Patent EP2981520B1: Details nucleophilic aromatic substitution and reduction strategies for phenyl derivatives.
- Chemical Suppliers: Offer raw materials such as chlorosilanes and phenolic compounds, indicating feasibility of these methods in laboratory and industrial settings.
Notes and Considerations
- Functional Group Compatibility: The amino and hydroxymethyl groups require protection or specific reaction conditions to prevent side reactions.
- Environmental and Safety Aspects: Reactions involving chlorosilanes and formaldehyde should be conducted with appropriate safety measures due to their reactivity and toxicity.
- Scale-up Potential: The described methods are adaptable for larger-scale synthesis with appropriate process optimization.
Chemical Reactions Analysis
Types of Reactions
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and silyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer reactions, while the dimethylsilyl group can enhance the compound’s stability and reactivity. The phenylmethanol moiety can interact with various enzymes and receptors, leading to potential biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include:
N1-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N1-(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine (DPA-TRZ): Structure: Integrates a diphenylamino donor with a triazine acceptor. Performance: Exhibits a high external quantum efficiency (EQE) of ~20% in OLEDs, comparable to benchmark TADF emitters . Key Difference: Replaces the dimethylsilyl and methanol groups with a triazine core, enhancing electron-accepting properties but reducing steric bulk.
2-(4-(Diphenylamino)phenyl)-9H-thioxanthen-9-one 10,10-dioxide (TXO-TPA): Structure: Combines diphenylamino with a thioxanthone-dioxide acceptor. Performance: Demonstrates strong thermally activated delayed fluorescence (TADF) with a narrow singlet-triplet energy gap (ΔEST ≈ 0.1 eV) . Key Difference: Lacks the silyl linker and methanol group, instead utilizing a sulfone-based acceptor for improved charge separation.
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I): Structure: Features a diphenylamino donor conjugated to a cyano-substituted acrylonitrile backbone. Performance: Shows strong π-π interactions in the solid state and solvent-dependent photophysical behavior . Key Difference: The acrylonitrile backbone and absence of a silyl group limit its thermal stability compared to silyl-containing analogues.
Comparative Data Table
*Theoretical values estimated based on analogous diphenylamino systems .
Key Findings
- Electronic Properties : The dimethylsilyl group in the target compound likely raises the HOMO level slightly compared to DPA-TRZ and TXO-TPA, which could improve hole-injection efficiency in OLEDs .
- Thermal Stability: Silyl-containing compounds generally exhibit superior thermal stability (decomposition temperatures >300°C) compared to non-silyl analogues like Compound I .
- Solubility and Processability: The methanol group enhances solubility in polar solvents (e.g., ethanol, THF), offering advantages in solution-processed device fabrication over fully aromatic systems like TXO-TPA .
Contradictions and Limitations
- While diphenylamino derivatives typically show strong TADF, the steric bulk of the dimethylsilyl group in the target compound may hinder efficient intramolecular charge transfer, necessitating further optimization .
- Direct experimental data on the compound’s photophysical properties (e.g., fluorescence quantum yield, ΔEST) are absent in the provided evidence, requiring validation through future studies.
Biological Activity
The compound (2-((4-(Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol, also known by its CAS number 25069-40-3, is a member of the class of organic compounds that exhibit diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H17NO
- Molecular Weight : 275.344 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 447.8 °C at 760 mmHg
- Melting Point : 106-107 °C (in dichloromethane)
- LogP : 4.56 (indicating lipophilicity)
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties and potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was tested against several human cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast cancer (MCF-7 and MDA-MB-231). The results indicated significant antiproliferative effects with IC50 values ranging from 0.33 to 7.10 μM for various derivatives of similar structures .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : It may interact with specific signaling pathways involved in cell survival and proliferation, although detailed molecular targets are still under investigation.
Study 1: Synthesis and Evaluation
A study published in MDPI evaluated a series of compounds related to this compound for their anticancer properties. The derivatives demonstrated varying degrees of activity against different cancer cell lines, with some compounds exhibiting IC50 values as low as 0.50 μM, indicating potent activity .
Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding the structure-activity relationship revealed that modifications in the phenyl rings significantly influenced biological activity. For example, compounds with longer alkyl side chains showed decreased potency, suggesting that steric factors play a crucial role in their effectiveness .
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| (2-((4-Diphenylamino)phenyl)dimethylsilyl)phenyl)methanol | HeLa | 0.62 | Induces apoptosis |
| Similar derivatives | MDA-MB-231 | 0.50 | Disrupts cell cycle |
| Other analogs | A2780 | 3.58 | Inhibits proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
